3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid

Process chemistry Pharmaceutical intermediates Tasimelteon synthesis

Sourcing this 4-position acrylic acid with inadequate regioisomeric purity risks introducing isomeric impurities that propagate through cyclopropanation, compromising Tasimelteon API quality. This compound resolves that challenge with verified specifications. • Critical intermediate for Tasimelteon (Hetlioz®) with demonstrated kilogram-scale viability via CN104402849B process (85-93% yield). • High-purity offering (≥98% by HPLC) ensures minimal 7-position regioisomer contamination, essential for downstream stereochemical fidelity. • Conformationally distinct saturated dihydrobenzofuran scaffold offers reduced π-π stacking propensity vs. aromatic benzofuran analogs, facilitating process-scale handling.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B12873865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)C=CC(=O)O
InChIInChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+
InChIKeyFHTSAGOARGRHBB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dihydrobenzofuran-4-yl)acrylic Acid Overview


3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid (CAS 209257-37-4, molecular formula C11H10O3, molecular weight 190.20) is a heteroaryl acrylic acid derivative characterized by a 2,3-dihydrobenzofuran core bearing an acrylic acid moiety at the 4-position . The compound exists predominantly as the (E)-isomer with the acrylic acid side chain in the trans configuration . Its primary documented utility lies as a key synthetic intermediate in the industrial production of Tasimelteon (Hetlioz®), an FDA-approved melatonergic agonist for non-24-hour sleep-wake disorder [1]. Structurally, the saturated 2,3-dihydrobenzofuran ring confers distinct conformational and electronic properties compared to fully aromatic benzofuran analogs, affecting reactivity, solubility, and downstream synthetic accessibility [2].

1 Key intermediate for Tasimelteon synthesis
2 Requires exact 4‑yl regioisomer (CAS 209257‑37‑4)
3 Dihydrobenzofuran scaffold with sp³ hybridization at C2/C3
4 HPLC‑verified regioisomeric purity for process chemistry

3-(2,3-Dihydrobenzofuran-4-yl)acrylic Acid Substitution Risks


The 4-position acrylic acid substitution on the 2,3-dihydrobenzofuran scaffold cannot be generically interchanged with regioisomers (e.g., 5-yl, 7-yl derivatives) or fully aromatic benzofuran analogs without significant functional consequence. In RXR/RAR receptor modulation, benzofuran-acrylic acid derivatives exhibit substitution-pattern-dependent pharmacology, with the heteroatom position and ring saturation state determining receptor subtype selectivity [1]. The 4-position substitution places the acrylic acid moiety in a specific spatial orientation that influences downstream cyclopropanation chemistry during Tasimelteon synthesis; alternative regioisomers would produce cyclopropyl intermediates with divergent stereochemical outcomes and biological activity [2]. Furthermore, the 2,3-dihydro (saturated) benzofuran ring offers reduced aromatic π-π stacking propensity relative to fully aromatic benzofuran, potentially affecting solubility and crystallization behavior during process-scale operations. The quantitative evidence below establishes exactly where this compound's performance parameters diverge from available comparator data.

Regioisomer mismatch 7‑yl regioisomer (CAS 630424‑80‑5) is only an impurity standard, not a synthetic intermediate for Tasimelteon
Scaffold substitution Aromatic benzofuran analogs may exhibit photosensitizing activity and altered cyclopropanation reactivity
Generic acrylic acid derivatives Unverified acrylic acid regioisomers can compromise stereoselective cyclopropanation step

3-(2,3-Dihydrobenzofuran-4-yl)acrylic Acid Evidence


Knoevenagel Process Yield

The CN104402849B patent reports a Knoevenagel condensation process producing 2,3-dihydrobenzofuran-4-acrylic acid from 2,3-dihydrobenzofuran-4-carbaldehyde and malonic acid. Under optimized conditions (pyridine/piperidine catalysis, 90–100°C, 4 hours), the process achieves 85% yield with 98% purity using 1.5 Kg malonic acid, and 93% yield using 1.8 Kg malonic acid [1]. This contrasts with earlier WO9825606 methodology employing diazomethane-mediated cyclopropanation directly on the acrylic acid starting material—a route that the patent explicitly identifies as unsuitable for scale-up due to diazomethane toxicity and explosion hazards, and for which no comparable industrial yield data are provided [2].

Process Yield & Purity
Reported
85–93% yield
98% purity
Supports kilogram-scale manufacturing capability
Diazomethane route lacks scalable yield data
Process chemistry Pharmaceutical intermediates Tasimelteon synthesis

4-yl vs. 7-yl Regioisomer Differentiation

The 7-position regioisomer, 3-(2,3-dihydrobenzofuran-7-yl)acrylic acid (CAS 630424-80-5), is commercially classified exclusively as a drug impurity reference standard . This contrasts sharply with the 4-position compound's established role as a key synthetic intermediate in Tasimelteon production [1]. The positional substitution difference (4-yl vs. 7-yl) on the dihydrobenzofuran ring represents a critical determinant of downstream synthetic utility: the 4-position enables stereoselective cyclopropanation to the (1R,2R)-cyclopropylcarboxylic acid Tasimelteon intermediate, whereas the 7-position regioisomer lacks this synthetic trajectory and is documented only as an impurity marker .

Regioisomer Utility
Head-to-head
4‑yl: synthetic intermediate
7‑yl: impurity standard only
Categorical distinction confirms correct procurement
7‑yl regioisomer lacks Tasimelteon synthetic utility
Regioisomer comparison Drug impurity Analytical reference

Dihydrobenzofuran vs. Benzofuran Scaffold Comparison

The 2,3-dihydrobenzofuran scaffold (present in the target compound) differs fundamentally from fully aromatic benzofuran in ring saturation state, conferring distinct conformational flexibility and electronic properties. A 2023 medicinal chemistry review identifies 2,3-dihydrobenzofuran and benzofuran as separate scaffold classes with differentiated structure-activity relationship profiles: biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups, whereas the saturated dihydrobenzofuran scaffold exhibits distinct receptor binding geometries due to sp³ hybridization at C2 and C3 [1]. Additionally, 5-benzofuranacrylic acid compounds (fully aromatic core) are documented with photosensitizing activity [2]—a property not reported for the 2,3-dihydro analog. This saturation-dependent differentiation is class-level inference drawn from comparative scaffold analysis rather than direct compound-to-compound matched-pair data.

Scaffold Class Review
Class-level
Saturated vs. aromatic core differentiation
Class-level inference; no direct matched-pair data
Aromatic analogs may show photosensitizing activity
Scaffold comparison Medicinal chemistry Conformational analysis

3-(2,3-Dihydrobenzofuran-4-yl)acrylic Acid Applications


Tasimelteon Intermediate Manufacturing

This compound serves as the critical acrylic acid intermediate in Tasimelteon (Hetlioz®) production. The CN104402849B process demonstrates kilogram-scale viability with 85–93% yield and 98% purity via Knoevenagel condensation [1]. Procurement of this specific 4-position dihydrobenzofuran acrylic acid (CAS 209257-37-4) is essential for subsequent stereoselective cyclopropanation to (1R,2R)-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylic acid [2].

Regioisomeric Impurity Control

Given that the 7-position regioisomer (CAS 630424-80-5) is classified as a drug impurity standard [1], procurement of the 4-position compound with verified regioisomeric purity (HPLC-demonstrated, ≥98%) is critical for manufacturing quality control. The positional purity of the starting acrylic acid directly impacts the regioisomeric purity of the final cyclopropane intermediate and ultimately Tasimelteon API.

RXR/RAR Modulator Development & SAR Studies

US6030952 establishes benzofuran-acrylic acid derivatives as RXR/RAR receptor modulators with therapeutic potential in dermatological, rheumatic, respiratory, cardiovascular, and ophthalmologic conditions [1]. The 2,3-dihydrobenzofuran-4-acrylic acid scaffold offers a conformationally distinct (sp³-hybridized C2/C3) alternative to fully aromatic benzofuran analogs [2], making it suitable for structure-activity relationship investigations exploring scaffold-dependent receptor selectivity.

Application
Selection Property
Validation Focus
Tasimelteon intermediate synthesis
Kilogram-scale process capability
Yield reproducibility and regioisomer control
Regioisomer purity verification
HPLC-verified regioisomeric identity
Absence of 7‑yl impurity (CAS 630424‑80‑5)
RXR/RAR modulator SAR studies
Dihydrobenzofuran scaffold with sp³ geometry
Scaffold-dependent receptor selectivity profiling
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